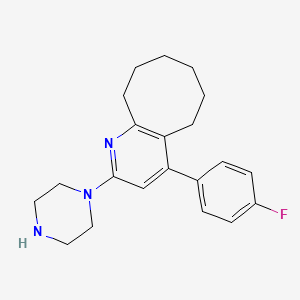

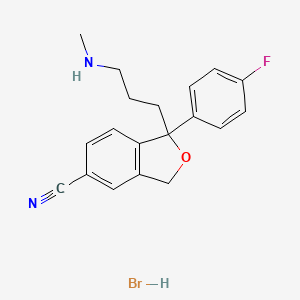

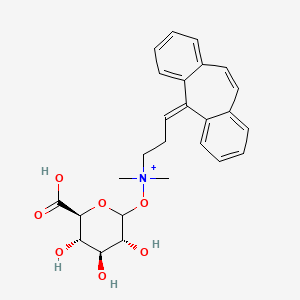

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

Overview

Description

An impurity of the antidepressant Duloxetine.

Scientific Research Applications

Chemosensors for Transition Metal Ions

Research conducted by Gosavi-Mirkute et al. (2017) explores the use of similar naphthalene derivatives in the synthesis and characterization of chemosensors. These chemosensors show remarkable selectivity towards Cu2+ ions in certain mixtures, with a significant color change accompanying the complexation, indicating potential applications in metal ion detection and environmental monitoring Gosavi-Mirkute et al., 2017.

Potential in Anticancer Drug Development

A study by Nishizaki et al. (2014) on a naftopidil analogue (similar in structure to the compound ) highlights its potential as an anticancer drug. This compound induces cell death in various human cancer cell lines and shows effectiveness in suppressing tumor growth in mice, suggesting its potential utility in cancer therapy Nishizaki et al., 2014.

Fluorescent AND Logic Gate Behavior

Karak et al. (2013) synthesized a naphthalene-thiophene hybrid molecule demonstrating fluorescent AND logic gate behavior with specific ions. This suggests applications in molecular electronics and bioimaging, where precise control and signaling at the molecular level are crucial Karak et al., 2013.

Inhibition Effects in Corrosion Control

El-Lateef et al. (2015) investigated novel anil compounds, including one with a structure related to the compound of interest, for their inhibitory effects on mild steel in acidic solutions. These findings have implications for the development of corrosion inhibitors in industrial applications El-Lateef et al., 2015.

Dye-sensitized Solar Cells

Mahadik et al. (2020) synthesized thionaphthoquinone dyes, similar to the compound , for use in dye-sensitized solar cells (DSSCs). This research highlights the potential of such compounds in the development of alternative energy technologies, particularly in solar energy conversion Mahadik et al., 2020.

Antibacterial Agents

Research by Abbasi et al. (2015) on compounds structurally related to 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol shows that they possess potent antibacterial properties. This indicates possible applications in the development of new antibacterial agents and treatments for bacterial infections Abbasi et al., 2015.

Properties

IUPAC Name |

1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)18-14-6-3-2-5-13(14)8-9-16(18)20/h2-9,12,15,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHSOHJAQPAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210707 | |

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-09-4 | |

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine impurity E [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Z0SP2I0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.